molecular formula C14H9Cl3O2 B8720759 2-Chloro-4-(3,4-dichlorobenzyloxy)benzaldehyde

2-Chloro-4-(3,4-dichlorobenzyloxy)benzaldehyde

Cat. No. B8720759
M. Wt: 315.6 g/mol
InChI Key: PAEPJYUQZFHHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3,4-dichlorobenzyloxy)benzaldehyde is a useful research compound. Its molecular formula is C14H9Cl3O2 and its molecular weight is 315.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H9Cl3O2

Molecular Weight

315.6 g/mol

IUPAC Name

2-chloro-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H9Cl3O2/c15-12-4-1-9(5-14(12)17)8-19-11-3-2-10(7-18)13(16)6-11/h1-7H,8H2

InChI Key

PAEPJYUQZFHHBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC2=CC(=C(C=C2)C=O)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-4-hydroxybenzaldehyde (324 mg, 2.07 mmol), 3,4-dichlorobenzyl alcohol (513 mg, 2.90 mmol), and triphenylphosphine (760 mg, 2.90 mmol) were dissolved in tetrahydrofuran (8 mL), and a diethyl azodicarboxylate toluene solution (2.2 M, 1.32 mL, 2.90 mmol) was slowly added dropwise thereto at room temperature, and then, the resulting mixture was stirred under a nitrogen atmosphere at room temperature for 2 hours. The solvent in the reaction solution was distilled off under reduced pressure, and the resulting residue was washed with hexane/dichloromethane (6/1 (v/v)), whereby the objective title compound was obtained as a white solid (244 mg, yield: 37%).
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
513 mg
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate toluene
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Name
Yield
37%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.